Tris(2-methoxyphenyl)bismuthine

Description

Significance of Organobismuth Compounds in Modern Chemistry

Organobismuth compounds have garnered significant attention in contemporary chemistry due to their distinctive properties. Bismuth, the heaviest stable element in group 15 of the periodic table, is notably less toxic than its lighter congeners such as arsenic and antimony. chemimpex.comtugraz.at This characteristic, coupled with its relative abundance and low cost, makes bismuth an attractive element for developing sustainable chemical processes. mdpi.commdpi.com

The utility of organobismuth compounds spans a wide array of applications, including roles as reagents and catalysts in organic synthesis. nih.govelsevierpure.com They have found use in medicine, cosmetics, and electronic technology. mdpi.com The relatively weak carbon-bismuth bond dictates much of their reactivity, enabling transformations such as oxidation and arylation of various organic substrates. chemimpex.com

Overview of Tris(2-methoxyphenyl)bismuthine in Academic Research

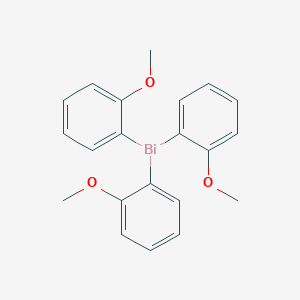

This compound is a prime example of a versatile organobismuth compound that has been the subject of considerable academic research. nih.gov This crystalline solid features three 2-methoxyphenyl groups attached to a central bismuth atom, a structure that enhances its reactivity and utility. nih.gov Its applications are diverse and include:

Organic Synthesis: It is a valuable reagent for facilitating the formation of carbon-carbon bonds. nih.gov Researchers have employed it in various organic reactions to construct complex molecules with high efficiency. nih.gov

Medicinal Chemistry: The compound serves as a precursor in the synthesis of bismuth-based drugs, which are being investigated for their antimicrobial and anticancer properties. mdpi.comnih.gov

Materials Science: Due to its unique electronic properties, it is used in the formulation of advanced materials, including semiconductors and photonic devices. nih.gov

Crystallography: Studies on this compound have revealed interesting polymorphic behavior, with different crystal structures observed depending on the method of crystallization (from solution versus from a melt). researchgate.netamericanelements.com This has been investigated using techniques such as Nuclear Quadrupole Resonance (NQR) spectroscopy and X-ray diffraction. researchgate.netamericanelements.com

The presence of the ortho-methoxy group influences the basicity and reactivity of the compound. chemimpex.com While this substituent can sometimes lead to lower reactivity in certain C-arylation reactions compared to other triarylbismuth compounds, it does not generally hinder its effectiveness in ligand coupling reactions. chemimpex.com

Historical Context of Organobismuth Chemistry Development

The journey of organobismuth chemistry began in 1850 with the synthesis of the first organobismuth compound, triethylbismuth, by Löwig and Schweizer, who prepared it from iodoethane (B44018) and a potassium-bismuth alloy. chemimpex.com However, it wasn't until the advent of Grignard reagents and organolithium compounds that the field began to receive significant attention from the scientific community. chemimpex.com The first reported use of bismuth in an organic transformation was in 1934 by Frederick Challenger, who utilized Ph₃Bi(OH)₂ for the oxidation of alcohols. chemimpex.com Over the past few decades, and particularly in the last 20 years, research into organobismuth chemistry has expanded considerably, driven by the desire for more environmentally benign and selective chemical methodologies. chemimpex.com

Bismuth's Role as a Lewis Acid in Organic Synthesis

A key aspect of bismuth's utility in organic synthesis is the ability of its compounds, particularly Bi(III) salts, to function as Lewis acids. nih.gov A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The catalytic nature of many bismuth compounds is attributed to this Lewis acidic character. nih.gov

Simple bismuth(III) salts are frequently employed as Lewis acid catalysts in a variety of transformations, a role in which their effectiveness is enhanced by their large and diffuse atomic orbitals. The Lewis acidity of bismuth-based compounds can be modulated through coordination chemistry, allowing for the synthesis of sterically and electronically diverse complexes with tailored reactivity. This has led to the development of air- and water-stable organobismuth(V) compounds that act as efficient Lewis-acidic catalysts for the synthesis of nitrogen-containing heterocycles. elsevierpure.com The relatively low toxicity and moisture tolerance of many bismuth catalysts make them highly desirable for large-scale industrial applications. nih.gov

Redox Chemistry in Organobismuth Systems

The redox chemistry of organobismuth compounds is another fascinating and synthetically useful facet of this field. Bismuth can readily shuttle between different oxidation states, most commonly Bi(III) and Bi(V), but also including the less common Bi(I) and Bi(II) states. This ability to undergo redox cycling forms the basis for a range of catalytic transformations.

The Bi(III)/Bi(V) redox couple is particularly important. Organobismuth(III) compounds can be oxidized to organobismuth(V) species, which are potent oxidizing agents capable of transformations like the dehydrogenation of alcohols and the cleavage of glycols. chemimpex.com The lability of the Bi(V)-C bond can be exploited in oxidative ligand coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Seminal work in this area was reported by Barton and Motherwell in 1981, who used a catalytic amount of a triarylbismuth(III) compound in the presence of an oxidant for the cleavage of 1,2-diols.

Properties

IUPAC Name |

tris(2-methoxyphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWRGMGLLNCHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370098 | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83724-41-8 | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tris 2 Methoxyphenyl Bismuthine and Its Derivatives

Direct Synthesis Routes for Trivalent Tris(2-methoxyphenyl)bismuthine

The primary methods for synthesizing the trivalent parent compound, this compound, involve the reaction of a bismuth(III) halide with a potent arylating agent, such as a Grignard or organolithium reagent.

A common and effective route to this compound involves the use of a Grignard reagent. This method entails the reaction of 2-methoxyphenylmagnesium bromide with bismuth trichloride (B1173362) (BiCl₃). The Grignard reagent is typically prepared in situ from 2-bromoanisole (B166433) and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of bismuth trichloride to the Grignard solution results in a transmetalation reaction, yielding the desired trivalent organobismuth compound.

This approach is widely adopted due to the relative ease of preparation and handling of Grignard reagents.

An alternative powerful method for the arylation of bismuth is through the use of an organolithium reagent. This synthesis pathway typically involves a halogen-lithium exchange reaction. For instance, 2-bromoanisole can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures in an inert solvent like diethyl ether or THF to generate 2-methoxyphenyllithium.

The in-situ generated organolithium reagent is then reacted with bismuth trichloride to afford this compound. lookchem.com The high reactivity of organolithium reagents often leads to high yields and clean product formation.

The reaction sequence is as follows:

(2-CH₃OC₆H₄)Br + n-BuLi → (2-CH₃OC₆H₄)Li + n-BuBr

3 (2-CH₃OC₆H₄)Li + BiCl₃ → Bi(C₆H₄OCH₃-2)₃ + 3 LiCl

This method is particularly useful for creating a variety of substituted triarylbismuthines. lookchem.com

Preparation of Pentavalent this compound Derivatives

Trivalent triarylbismuthines can be readily oxidized to their more reactive pentavalent state. These Bi(V) compounds are valuable reagents in various organic transformations.

This compound can be oxidized to its corresponding diacetate derivative, tris(2-methoxyphenyl)bismuth diacetate. One effective method involves the use of sodium perborate (B1237305) monohydrate as the oxidant in acetic acid. lookchem.com The reaction is typically stirred at room temperature for a short duration, providing the pentavalent diacetate in good yield. lookchem.com

| Oxidizing Agent | Solvent | Reaction Time | Product |

| Sodium perborate monohydrate | Acetic Acid | 30 min | Tris(2-methoxyphenyl)bismuth diacetate |

| Table 1: Synthesis of Tris(2-methoxyphenyl)bismuth diacetate. lookchem.com |

This transformation is crucial as pentavalent triarylbismuth diacetates are highly efficient reagents for arylation reactions under mild, neutral conditions. lookchem.com

The synthesis of tris(2-methoxyphenyl)bismuth dichloride, another important pentavalent derivative, can be achieved through the direct oxidation of the parent trivalent bismuthine (B104622). A common method involves reacting this compound with an oxidizing agent that also serves as a chloride source. The crude product can then be purified by recrystallization from a solvent mixture such as dichloromethane (B109758)/ether to yield the dichloride analogue as pale yellow crystals. lookchem.com This method has been successfully applied to various polymethoxyphenylbismuth derivatives, yielding the corresponding dichlorides in good yields. lookchem.com

| Starting Material | Product | Appearance | Melting Point (°C) |

| Tris(2,4-dimethoxyphenyl)bismuthine | Tris(2,4-dimethoxyphenyl)bismuth dichloride | Pale yellow crystals | 135 (decomposition) |

| Tris(2,5-dimethoxyphenyl)bismuthine | Tris(2,5-dimethoxyphenyl)bismuth dichloride | Pale yellow powder | 180 |

| Table 2: Synthesis of Dichloride Analogues of related polymethoxyphenyl bismuthines. lookchem.com |

The dichloride compounds are also key reagents in C-arylation reactions. lookchem.com

Targeted Synthesis of Functionalized this compound Compounds

The synthesis of triarylbismuthines bearing additional functional groups on the aromatic rings allows for the fine-tuning of the reagent's properties. These compounds are typically prepared by employing a functionalized aryl precursor in the Grignard or organolithium routes.

For example, to synthesize a bromo-substituted derivative, one would start with a dibromo-methoxy-benzene derivative. This precursor would first be converted into the corresponding Grignard or organolithium reagent through selective metal-halogen exchange, leaving one bromo group intact. This functionalized organometallic intermediate is then reacted with bismuth trichloride. This approach allows for the introduction of a wide array of functionalities onto the aryl backbone of the bismuthine, expanding its synthetic utility.

Synthetic Advances in Bismuthine Precursors

The synthesis of triarylbismuthines, including this compound, relies heavily on the selection of appropriate bismuth and aryl precursors. Historically, the field has been dominated by a few key methodologies, but recent advancements have focused on developing more versatile and functional-group-tolerant precursors to expand the scope of accessible organobismuth compounds.

A foundational and widely utilized method for preparing triarylbismuthines involves the reaction of a bismuth(III) halide, most commonly bismuth(III) chloride (BiCl₃), with an organometallic nucleophile. acs.org Organobismuthines are an appealing class of organometallic reagents because they can be synthesized from inexpensive and non-toxic bismuth salts. acs.orgconcordia.caresearchgate.net Triarylbismuthines, in particular, are noted for their stability in air and moisture and their tolerance for a variety of functional groups. acs.orgconcordia.canih.gov

The most common organometallic precursors are Grignard reagents (organomagnesium halides). acs.org This approach typically involves the addition of an arylmagnesium halide, prepared from the corresponding aryl halide and magnesium metal, to a solution of bismuth trichloride in an ether solvent like diethyl ether or tetrahydrofuran (THF). acs.orgwikipedia.org The transmetalation process, where the aryl group is transferred from magnesium to bismuth, is efficient for a range of substituted and unsubstituted aryl groups. wikipedia.orgyoutube.com

Table 1: Synthesis of Selected Triarylbismuthines via Grignard Reagents This table showcases the synthesis of various triarylbismuthines by reacting the corresponding Grignard reagent with bismuth chloride, demonstrating the yields for different substitution patterns.

Source: Adapted from The Journal of Organic Chemistry, 2016, 81(13), 5401-16. acs.org

Despite the high yields for many simple triarylbismuthines, a significant limitation of using highly reactive precursors like Grignard and organolithium reagents is their incompatibility with electrophilic or acidic functional groups. acs.org This has spurred research into alternative, milder precursors.

A notable advance involves the use of organozinc reagents, which can be prepared through methods like cobalt-zinc (B8468989) metal-halogen exchange, offering greater functional group tolerance. acs.org Another significant development is the B-to-Bi (boron-to-bismuth) transmetalation. acs.org This strategy allows for the synthesis of a wide array of aryl bismacycles from corresponding arylboronic acids. acs.org The key advantage is that the B-to-Bi transmetalation process is compatible with numerous synthetically useful functional groups, including halides, alkenes, and carbonyls. acs.org This opens the door to creating highly functionalized bismuthine reagents that were previously inaccessible.

Furthermore, post-transmetalation modification of these stable aryl bismacycles represents a powerful synthetic advance. acs.org Once the aryl group is attached to the bismuth center via B-to-Bi transmetalation, the functional groups on the aryl ring can be chemically modified without cleaving the weak bismuth-carbon bonds. acs.org For instance, the hydroxy group on a 4-hydroxyphenyl bismacycle has been successfully converted to carbamates, tosylates, and allyl ethers in high yields. acs.org This two-step approach—transmetalation followed by modification—provides a concise route to complex arylating agents that would be difficult to prepare using traditional one-pot methods with reactive precursors.

Table 2: Functional Group Transformations on Aryl Bismacycle Precursors This table illustrates the versatility of post-transmetalation modification on a 4-hydroxyphenyl bismacycle, showcasing the high yields achieved for various functional group interconversions.

Source: Adapted from The Journal of Organic Chemistry, 2023, 88(14), 9730-9736. acs.org

These advanced strategies, moving from highly reactive organometallics to more stable and modifiable precursors like organoboron compounds, have significantly broadened the chemical space available for organobismuth chemistry, enabling the synthesis of highly functionalized triarylbismuthines for applications in catalysis and organic synthesis. nih.govacs.org

Advanced Structural Characterization and Polymorphism of Tris 2 Methoxyphenyl Bismuthine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms within a crystal. For Tris(2-methoxyphenyl)bismuthine, these studies have revealed the existence of at least two polymorphs: a monoclinic phase and a trigonal phase. mdpi.com

Monoclinic Crystal Structures and Asymmetric Units

A newly identified polymorph of this compound crystallizes in the monoclinic space group P2(1)/c. mdpi.com The asymmetric unit of this crystal structure contains only one molecule of this compound. mdpi.com This form is reportedly obtained through the recrystallization of the compound from a melt, a process that has not been observed when synthesized from a solution. mdpi.com

Trigonal Crystal Structures and Crystallographically Distinct Molecules

In contrast, the more commonly known trigonal polymorph possesses an asymmetric unit that contains two crystallographically distinct molecules of this compound. mdpi.com One of these molecules is situated in a general position within the crystal lattice, while the other is located on a three-fold axis. mdpi.com

Comparison of Intramolecular Bi-C and Bi-O Interactions

Despite the differences in their crystal packing and the number of molecules in the asymmetric unit, the intramolecular geometries of the monoclinic and trigonal forms are remarkably similar. The bond lengths and angles within the this compound molecule show little variation between the two polymorphs. mdpi.com Specifically, the Bi-C bond distances and the C-Bi-C bond angles are nearly identical. mdpi.com

| Feature | Monoclinic Polymorph | Trigonal Polymorph |

| Space Group | P2(1)/c | - |

| Molecules in Asymmetric Unit | 1 | 2 |

| Bi-C Distances | Almost identical to trigonal | Almost identical to monoclinic |

| C-Bi-C Angles | Almost identical to trigonal | Almost identical to monoclinic |

Nuclear Quadrupole Resonance Spectroscopy (NQRS) for Polymorph Distinction

Nuclear Quadrupole Resonance Spectroscopy (NQRS) is a highly sensitive technique for probing the local electronic environment of atomic nuclei with a non-spherical charge distribution, such as the bismuth-209 nucleus in this compound. This makes it an excellent tool for distinguishing between different polymorphic forms of the compound.

Identification of Novel Crystal Phases via Recrystallization

The application of NQRS has been instrumental in identifying a new crystal phase of this compound. mdpi.com This novel phase was discovered when commercial samples of the compound were melted and then recrystallized at varying speeds, including shock freezing and slow cooling. mdpi.comdoaj.org This new crystalline structure, later confirmed by X-ray diffraction to be the monoclinic polymorph, was not present in the original material synthesized from solution. mdpi.com

NQR Parameters (Qcc and η) of Polymorphic Forms

The two polymorphs of this compound can be clearly distinguished by their NQR parameters. The quadrupole coupling constant (Qcc) and the asymmetry parameter (η) are sensitive to the electric field gradient at the bismuth nucleus, which is influenced by the surrounding crystal lattice.

For the trigonal polymorph, the presence of two crystallographically distinct molecules in the asymmetric unit results in two separate NQR signals. mdpi.com In contrast, the monoclinic polymorph, with only one molecule in its asymmetric unit, exhibits a single NQR transition. mdpi.com

| Polymorph | NQR Transition (5/2-7/2) at 310 K | Number of Crystallographically Distinct Molecules |

| Monoclinic | 88.75 MHz | 1 |

| Trigonal | 89.38 MHz and 89.29 MHz | 2 |

Further differentiation between the polymorphs can be achieved by examining their relaxometric NQRS properties. The spin-spin relaxation time (T2) shows distinct temperature dependencies for each form. The well-known trigonal polymorph exhibits an unusual positive temperature coefficient for the T2 of the 7/2 → 9/2 transition between 77 K and 310 K. mdpi.com Conversely, the newly identified monoclinic polymorph has longer T2 relaxation times and displays a more conventional negative temperature coefficient. mdpi.com

Analysis of Nuclear Spin Relaxation Properties in Different Polymorphs

This compound is known to exist in at least two polymorphic forms, a stable trigonal phase and a metastable monoclinic phase, each exhibiting distinct nuclear spin relaxation properties. mdpi.comelsevierpure.com The differences are particularly evident through Nuclear Quadrupole Resonance (NQR) spectroscopy, which measures the interaction of the quadrupolar 209Bi nucleus with the local electric field gradient (EFG).

The commercially available trigonal polymorph features two crystallographically unique molecules within its asymmetric unit, giving rise to two distinct NQR transition frequencies. mdpi.comdoaj.org In contrast, a new monoclinic polymorph, identified after recrystallization from a melt, possesses only one molecule in its asymmetric unit and consequently displays a single NQR transition. mdpi.comdoaj.org

The spin-spin relaxation time (T2) provides significant insight into the dynamic environment of the bismuth nucleus in each polymorph. mdpi.com Measurements at 310 K show markedly different T2 values for the two forms. The newly discovered monoclinic polymorph exhibits longer T2 relaxation times compared to the original trigonal samples. mdpi.com

Furthermore, the temperature dependence of T2 relaxation differs significantly between the polymorphs. The trigonal polymorph shows a decrease in T2 for one of its sites (site A) from 315 µs at 310 K to 80 µs at 213 K. mdpi.com Conversely, the new monoclinic polymorph displays a more conventional negative temperature coefficient for T2. mdpi.com These differing relaxation behaviors are governed by fluctuations of the EFG in the crystal lattice, highlighting how the distinct packing arrangements in the polymorphs create different local dynamic environments for the bismuth nuclei. mdpi.com

Table 1: NQR Transition Frequencies and Spin-Spin Relaxation Times (T2) for this compound Polymorphs at 310 K

| Polymorph | Space Group | NQR Transition (5/2 ↔ 7/2) | T2 Relaxation Time (µs) |

|---|---|---|---|

| Trigonal (Site A) | R3̅ | 89.38 MHz | 315 |

| Trigonal (Site B) | R3̅ | 89.29 MHz | Data not specified |

| Monoclinic | P2(1)/c | 88.75 MHz | Longer than trigonal form |

Spectroscopic Investigations (e.g., NMR, IR) for Structural Confirmation

The molecular structure of this compound is routinely confirmed using standard spectroscopic techniques. Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to verify the arrangement of protons and carbon atoms, respectively, confirming the integrity of the three 2-methoxyphenyl ligands attached to the bismuth center. nih.gov Infrared (IR) spectroscopy, often using techniques like Attenuated Total Reflectance (ATR), provides information on the vibrational modes of the molecule, confirming the presence of characteristic functional groups such as the C-O-C ether linkages and the aromatic rings. nih.gov

Beyond basic molecular confirmation, Nuclear Quadrupole Resonance (NQR) spectroscopy serves as a powerful tool for probing the solid-state structure and identifying polymorphism. mdpi.com As detailed previously, the NQR spectrum is highly sensitive to the crystalline environment. The presence of two distinct 209Bi NQR signals for the trigonal form versus a single signal for the monoclinic form provides unambiguous confirmation of their different crystallographic structures. mdpi.comdoaj.org This sensitivity allows NQR to be a superior method for distinguishing between polymorphs compared to techniques like IR or powder X-ray diffraction in certain cases. mdpi.com

Solid-State Packing and Supramolecular Interactions

The distinct properties of this compound polymorphs are a direct result of their different three-dimensional arrangements in the solid state. mdpi.com X-ray diffraction studies have elucidated these packing arrangements in detail.

The trigonal polymorph , which crystallizes in the R3̅ space group, features an asymmetric unit containing two crystallographically independent molecules. researchgate.net One of these molecules is located on a three-fold rotational axis, while the other occupies a general position. mdpi.comresearchgate.net

The monoclinic polymorph , which forms upon cooling from a melt, crystallizes in the P2(1)/c space group. mdpi.comelsevierpure.com This structure is characterized by having only one molecule in the asymmetric unit. mdpi.comresearchgate.netresearchgate.net Despite the significant differences in crystal packing, the primary covalent bond geometries (C-Bi distances and C-Bi-C angles) are nearly identical between the two structures. mdpi.com

Table 2: Crystallographic Data for the Monoclinic Polymorph of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c mdpi.comresearchgate.net |

| a (Å) | 14.7365(5) mdpi.com |

| b (Å) | 7.9764(3) mdpi.com |

| c (Å) | 16.8250(6) mdpi.com |

| β (°) | 101.918(2) mdpi.com |

| Molecules per Asymmetric Unit | 1 mdpi.comresearchgate.net |

Hypervalency and Chirality Considerations in Organobismuth Compounds

The concepts of hypervalency and chirality are important in the broader field of organobismuth chemistry.

Hypervalency refers to a situation where a main group element forms more bonds than would be expected by the octet rule. Triorganobismuth(III) compounds like this compound are generally considered to have a pyramidal structure and are not hypervalent. wikipedia.org However, hypervalent bonding is a crucial concept for other organobismuth species, particularly Bi(V) compounds (e.g., Ph3BiCl2) and certain Bi(III) compounds stabilized by intramolecular coordination. wikipedia.orgrsc.org This hypervalent bonding can affect molecular geometry, stabilize reactive intermediates, and enable unique catalytic activities. rsc.orgresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Tris 2 Methoxyphenyl Bismuthine

Oxidative Addition and Reductive Elimination Pathways at the Bismuth Center

The core of many catalytic cycles involving bismuth compounds lies in the transition between Bi(III) and Bi(V) oxidation states through oxidative addition and reductive elimination. For Tris(2-methoxyphenyl)bismuthine, this can be represented by the equilibrium between the Bi(III) species and a Bi(V) species, typically formed by reaction with an oxidizing agent.

Oxidative Addition:

This compound, a Bi(III) compound, can undergo oxidative addition with various reagents (e.g., halogens, xenon difluoride) to form a pentavalent organobismuth(V) species. nih.govacs.org This process involves the formal oxidation of the bismuth center from +3 to +5. For instance, the reaction with a dihalogen (X₂) would yield tris(2-methoxyphenyl)bismuth(V) dihalide.

The general reaction is: (2-MeOC₆H₄)₃Bi + X₂ → (2-MeOC₆H₄)₃BiX₂

While specific kinetic studies on the oxidative addition to this compound are not extensively documented, the reactivity is influenced by the nature of the oxidant and the electronic properties of the bismuthine (B104622). The electron-donating nature of the three 2-methoxyphenyl groups increases the electron density at the bismuth center, potentially facilitating the oxidative addition process compared to triarylbismuthines with electron-withdrawing groups.

Reductive Elimination:

The reverse process, reductive elimination, from a Bi(V) center is a crucial step in many bismuth-mediated reactions, leading to the formation of new chemical bonds and the regeneration of the Bi(III) catalyst. colab.wsresearchgate.net In the case of a tris(2-methoxyphenyl)bismuth(V) derivative, reductive elimination can lead to the formation of a C-C or C-heteroatom bond, with the bismuth center being reduced from +5 to +3.

A key factor influencing the regioselectivity of reductive elimination from tetraarylbismuth(V) compounds is the steric hindrance imposed by ortho substituents on the aryl rings. colab.wsresearchgate.net Computational and experimental studies on related systems have shown that aryl groups with ortho substituents are preferentially eliminated. colab.wsresearchgate.net This is attributed to the steric pressure forcing the ortho-substituted aryl group into an equatorial position in the trigonal bipyramidal geometry of the Bi(V) intermediate, which is oriented favorably for reductive elimination. colab.wsresearchgate.net Therefore, in a mixed-ligand Bi(V) complex containing a 2-methoxyphenyl group and other aryl groups without ortho substituents, the 2-methoxyphenyl group would be expected to be preferentially transferred.

Electron-Donating and Electron-Accepting Effects of Hypervalent Bismuth

In its pentavalent, or hypervalent, state, the bismuth atom in compounds like tris(2-methoxyphenyl)bismuth(V) dihalide can exhibit both electron-donating and electron-accepting properties. This dual nature is crucial for its role in catalysis and molecular sensing.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. For a methoxy (B1213986) group, the Hammett parameter (σ) depends on its position on the ring. wikipedia.org

| Substituent | Position | Hammett Parameter (σ) | Electronic Effect |

|---|---|---|---|

| -OCH₃ | meta | +0.12 | Electron-withdrawing (by induction) |

| -OCH₃ | para | -0.27 | Electron-donating (by resonance) |

While the Hammett parameter for the ortho position is not as straightforwardly defined due to steric effects, the ortho-methoxy group in this compound is generally considered to have a net electron-donating effect. libretexts.org This electronic enrichment of the bismuth center can influence the rates and mechanisms of reactions in which it participates.

Mechanisms of C-C Bond Formation Facilitated by this compound

While specific studies detailing the use of this compound as a primary catalyst for C-C bond formation are limited, the principles of organobismuth chemistry suggest its potential in such transformations, primarily through pathways involving its Bi(V) derivatives. Pentavalent triarylbismuth compounds are known to be effective reagents for the arylation of carbon nucleophiles. lookchem.com

A plausible mechanism for C-C bond formation involves the following steps:

Oxidation: The Bi(III) center of this compound is oxidized to a Bi(V) species, for example, a diacetate or dihalide.

Ligand Exchange: The Bi(V) species reacts with a carbon nucleophile (e.g., an enolate) to form a new Bi(V) intermediate where one of the anionic ligands is replaced by the nucleophile.

Reductive Elimination: This intermediate then undergoes reductive elimination, forming a new carbon-carbon bond between one of the 2-methoxyphenyl groups and the carbon nucleophile. The bismuth is concomitantly reduced back to Bi(III).

The choice of the "sacrificial" ligands on the Bi(V) center is crucial for the efficiency of the C-C bond formation. These ligands must be sufficiently reactive to be displaced by the incoming nucleophile but also facilitate the subsequent reductive elimination.

While not a direct example, the analogous phosphine (B1218219) compound, Tris(2-methoxyphenyl)phosphine, is a highly effective ligand in palladium-catalyzed Suzuki coupling reactions for the formation of biaryls, which are important structural motifs. researchgate.net This highlights the beneficial steric and electronic properties conferred by the 2-methoxyphenyl groups, which could be extrapolated to the bismuthine analogue in similar cross-coupling paradigms.

Ligand Coupling Phenomena in Organobismuth Reactions

Ligand coupling is a fundamental process in organobismuth chemistry, particularly with hypervalent Bi(V) species, and is mechanistically related to reductive elimination. lookchem.com It involves the formation of a new bond between two ligands attached to the bismuth center, with the bismuth atom being reduced in the process.

In the context of this compound, this phenomenon would be observed after its oxidation to a Bi(V) derivative, such as (2-MeOC₆H₄)₃BiX₂, where X can be a variety of anionic ligands. These pentavalent derivatives can react with nucleophiles (Nu⁻) to form an intermediate, [(2-MeOC₆H₄)₃BiX(Nu)]⁻, which then undergoes ligand coupling to form a new bond between an aryl group and the nucleophile. lookchem.com

(2-MeOC₆H₄)₃BiX₂ + Nu⁻ → [(2-MeOC₆H₄)₃BiX(Nu)]⁻ → (2-MeOC₆H₄)-Nu + (2-MeOC₆H₄)₂BiX

The regioselectivity of this coupling is influenced by the electronic and steric nature of the aryl groups. As mentioned earlier, the presence of ortho-substituents, such as the methoxy group in this case, can direct the preferential transfer of that aryl group. colab.wsresearchgate.net

Studies on related tris(polymethoxyphenyl)bismuth diacetates have shown their effectiveness in C-, N-, and O-arylation reactions via a ligand coupling mechanism. lookchem.com These reactions often proceed under mild conditions and exhibit high regioselectivity. lookchem.com

| Triarylbismuth(V) Reagent | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| Tris(polymethoxyphenyl)bismuth diacetate | C-nucleophiles (e.g., enolates) | C-arylated products | Basic medium | lookchem.com |

| Tris(polymethoxyphenyl)bismuth diacetate | N-nucleophiles (e.g., amines) | N-arylated products | Copper catalysis | lookchem.com |

| Tris(polymethoxyphenyl)bismuth diacetate | O-nucleophiles (e.g., phenols) | O-arylated products | Copper catalysis | lookchem.com |

Activation of Small Molecules

The ability of organometallic compounds to activate small, relatively inert molecules is a significant area of research with potential applications in sustainable chemistry. Organobismuth compounds, including derivatives of this compound, have shown promise in this area.

Carbon Dioxide Fixation Studies

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a key strategy for mitigating its environmental impact. While direct studies involving this compound in CO₂ fixation are not widely reported, related hypervalent organobismuth compounds have demonstrated reactivity towards CO₂. For instance, hypervalent organobismuth oxides, hydroxides, and alkoxides have been shown to efficiently fix CO₂.

In a related context, the insertion of CO₂ into Bi-N bonds of cationic bismuth(III) amides has been studied, leading to metastable compounds that can then participate in further reactions. nih.gov Although this involves a different class of bismuth compound, it demonstrates the potential of bismuth centers to interact with and activate CO₂. The Lewis acidic nature of a hypervalent derivative of this compound could, in principle, facilitate the activation of CO₂.

Nitrous Oxide Deoxygenation Processes

Nitrous oxide (N₂O) is a potent greenhouse gas, and its decomposition or utilization in chemical synthesis is of considerable interest. Low-valent main-group compounds have emerged as promising candidates for N₂O activation.

Recent research has demonstrated the catalytic deoxygenation of N₂O using a Bi(I)/Bi(III) redox platform. acs.orgmpg.de In this catalytic cycle, a low-valent bismuth(I) species is oxidized by N₂O to a bismuth(III) oxide, with the release of dinitrogen (N₂). The Bi(III) oxide is then reduced back to the Bi(I) state by a suitable reducing agent, such as a borane, to complete the catalytic cycle. acs.orgmpg.de

While the reported catalyst is a bismuthinidene and not this compound, the study highlights an important characteristic of related compounds: triarylbismuthine oxides bearing ortho-substituted aryl ligands possess a high oxidizing ability. acs.org This suggests that a hypothetical this compound oxide, which could be formed from the reaction of a reduced form of this compound with N₂O, would be a potent oxidant, a key feature for a successful catalytic cycle. The steric and electronic properties of the 2-methoxyphenyl groups would likely play a significant role in stabilizing the intermediates and influencing the efficiency of such a deoxygenation process.

Role as an Arylating Agent in Transmetalation Reactions

This compound and its derivatives serve as effective arylating agents in various organic transformations. The presence of the ortho-methoxy group influences the reactivity of the bismuth center.

In the context of C-arylation reactions, pentavalent derivatives of tris(polymethoxyphenyl)bismuthanes have been utilized as C-arylating agents. For instance, the reactions of these bismuth reagents with substrates like 2-methyl-1,3-cyclopentanedione (B45155) and 2-methyl-1,3-cyclohexanedione proceed in the presence of a base such as N,N,N',N'-tetramethylguanidine (TMG), yielding the corresponding arylated products in good to high yields. lookchem.com Notably, triarylbismuth diacetates generally exhibit greater efficiency in these C-arylation reactions compared to their dichloride counterparts. lookchem.com

The mechanism of these C-arylation reactions involves an initial SN2-type reaction at the bismuth atom, forming a covalent bismuth-substrate intermediate. This intermediate subsequently undergoes reductive ligand coupling to afford the final C-arylated product. lookchem.com

Furthermore, in the presence of a copper catalyst, such as copper(II) acetate, these organobismuth reagents facilitate N-arylation of amines and O-arylation of alcohols and phenols under mild conditions. lookchem.com These reactions typically result in the formation of mono-arylation products, with no diarylation observed when a stoichiometric substrate-to-reagent ratio is employed. lookchem.com The reactivity of tris(polymethoxyphenyl)bismuth diacetates in these N- and O-arylation reactions is comparable to that of triarylbismuth diacetates with electron-neutral substituents on the aryl rings. lookchem.com

A notable application of bismuth-catalyzed transmetalation is in the fluorination of aryl boronic esters. A proposed catalytic cycle suggests that a Bi(III) catalyst first undergoes transmetalation with an aryl boronic ester to produce a phenylbismuthine intermediate. nih.govacs.org This step is crucial for the subsequent oxidative addition and reductive elimination that complete the catalytic cycle. acs.org

Table 1: C-Arylation Reactions with Pentavalent Tris(polymethoxyphenyl)bismuth Derivatives This table is interactive. Users can sort and filter the data.

| Bismuth Reagent | Substrate | Base | Product | Yield (%) |

|---|---|---|---|---|

| Tris(2,4-dimethoxyphenyl)bismuth diacetate | 2-Methyl-1,3-cyclopentanedione | TMG | 2-(2,4-Dimethoxyphenyl)-2-methyl-1,3-cyclopentanedione | 85 |

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | 2-Methyl-1,3-cyclopentanedione | TMG | 2-(2,5-Dimethoxyphenyl)-2-methyl-1,3-cyclopentanedione | 90 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | 2-Methyl-1,3-cyclopentanedione | TMG | 2-(2,4,6-Trimethoxyphenyl)-2-methyl-1,3-cyclopentanedione | 78 |

| Tris(2,4-dimethoxyphenyl)bismuth dichloride | 2-Methyl-1,3-cyclopentanedione | TMG | 2-(2,4-Dimethoxyphenyl)-2-methyl-1,3-cyclopentanedione | 75 |

| Tris(2,4-dimethoxyphenyl)bismuth diacetate | 2-Methyl-1,3-cyclohexanedione | TMG | 2-(2,4-Dimethoxyphenyl)-2-methyl-1,3-cyclohexanedione | 88 |

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | 2-Methyl-1,3-cyclohexanedione | TMG | 2-(2,5-Dimethoxyphenyl)-2-methyl-1,3-cyclohexanedione | 92 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | 2-Methyl-1,3-cyclohexanedione | TMG | 2-(2,4,6-Trimethoxyphenyl)-2-methyl-1,3-cyclohexanedione | 80 |

| Tris(2,4-dimethoxyphenyl)bismuth dichloride | 2-Methyl-1,3-cyclohexanedione | TMG | 2-(2,4-Dimethoxyphenyl)-2-methyl-1,3-cyclohexanedione | 72 |

Redox Catalysis Mechanisms Involving Bi(III)/Bi(V) Cycles

The ability of bismuth to cycle between Bi(III) and Bi(V) oxidation states is a cornerstone of its application in redox catalysis, enabling reactions that can be challenging for traditional transition metals. nih.govacs.org

A prominent example is the catalytic fluorination of aryl boronic esters. nih.govacs.org In this process, a Bi(III) catalyst, often supported by a specific ligand framework like a dianionic bis-aryl sulfoximine (B86345) ligand, initiates the cycle. nih.govacs.org The proposed mechanism involves the following key steps:

Transmetalation: The Bi(III) catalyst reacts with an aryl boronic ester to form a phenylbismuthine intermediate. nih.govacs.org

Oxidative Addition: This intermediate is then oxidized by a fluorinating agent, such as 2,6-dichloro-1-fluoropyridinium tetrafluoroborate, to a high-valent Bi(V) species. nih.govacs.org

Reductive Elimination: The Bi(V) intermediate undergoes reductive elimination to release the fluorinated aryl product and regenerate the Bi(III) catalyst, thus closing the catalytic loop. acs.org

This type of redox catalysis is not merely an imitation of transition metal catalysis but offers a unique platform for developing novel chemical transformations. nih.govacs.org The ability to harness the Bi(III)/Bi(V) redox couple for fluorination contrasts with Bi(I)/Bi(III) cycles that can mediate defluorination, showcasing the versatile redox chemistry of bismuth. nih.govacs.org

Beyond fluorination, the concept of Bi(III)/Bi(V) redox cycles has been explored in other contexts. For instance, the stoichiometric oxidative coupling of phenylbismuthines with triflic acid to form phenyl triflate has been reported, proceeding through a postulated Bi(V) intermediate. youtube.com While developing catalytic transformations based on high-valent bismuth has been challenging due to the high oxidation potential of Bi(III) compounds, the use of specific ligand designs, such as sulfone-based bismacycles, has shown promise in modulating the reactivity and stability of the bismuth center, thereby enabling catalytic cycles. youtube.com

Table 2: Proposed Steps in Bi(III)/Bi(V) Catalytic Fluorination This table is interactive. Users can sort and filter the data.

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1. Transmetalation | Bi(III) catalyst, Aryl boronic ester | Phenylbismuthine intermediate | Transfer of the aryl group from boron to bismuth. |

| 2. Oxidative Addition | Phenylbismuthine intermediate, Fluorinating agent | High-valent Bi(V) species | Oxidation of the bismuth center from +3 to +5. |

| 3. Reductive Elimination | High-valent Bi(V) species | Fluorinated aryl product, Bi(III) catalyst | Formation of the C-F bond and regeneration of the catalyst. |

Reactivity of Tris(2-methoxyphenyl)bismuthane Oxides

Tris(2-methoxyphenyl)bismuthane oxide exhibits distinct structural features and reactivity compared to its lighter pnictogen counterparts. kyushu-u.ac.jp X-ray crystallographic analysis reveals that it exists as a dimer with a flat bis(μ-oxo) ring, a structure that arises from the aggregation of polarized Bi+–O− bonds to achieve electrostatic stabilization. kyushu-u.ac.jp

A key characteristic of triarylbismuthane oxides is their thermal instability and potent oxidizing ability. kyushu-u.ac.jp In particular, bismuthane oxides bearing ortho-substituted aryl ligands, such as tris(2-methoxyphenyl)bismuthane oxide, are highly efficient in oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions. kyushu-u.ac.jp This reactivity stands in sharp contrast to the analogous oxides of phosphorus, arsenic, and antimony. kyushu-u.ac.jp

The synthesis of triarylbismuthane oxides can be achieved through various methods. A systematic series of these compounds has been prepared to investigate their structure and reactivity. kyushu-u.ac.jpresearchgate.net

Table 3: Comparison of Triarylpnicogen Oxides This table is interactive. Users can sort and filter the data.

| Pnictogen | Compound Type | Dimeric Structure | Thermal Stability | Oxidizing Ability |

|---|---|---|---|---|

| P | Triarylphosphine Oxide | Monomeric | High | Low |

| As | Triarylarsine Oxide | Monomeric | High | Low |

| Sb | Triarylstibine Oxide | Dimeric | Moderate | Moderate |

| Bi | Triarylbismuthane Oxide | Dimeric | Low | High |

Catalytic Applications of Tris 2 Methoxyphenyl Bismuthine and Its Derivatives

Carbon-Carbon Bond Forming Reactions

The application of tris(2-methoxyphenyl)bismuthine and its derivatives in carbon-carbon bond formation is an area of growing interest. While extensive research has been conducted on arylation reactions, their use in other C-C coupling methodologies is still developing.

Cross-Coupling Methodologies

The direct use of this compound as a primary catalyst in traditional cross-coupling reactions such as Suzuki or Stille couplings is not extensively documented in the current body of scientific literature. However, the broader class of organobismuth compounds participates in palladium-catalyzed cross-coupling reactions, where they act as transmetalation reagents. For instance, tricyclopropylbismuth (B1255716) has been successfully used in palladium-catalyzed cross-coupling with aryl halides and triflates. nih.gov This suggests the potential for this compound to act as a coupling partner in similar palladium-catalyzed systems for the formation of biaryl compounds. The general mechanism for such bismuth-catalyzed cross-coupling reactions often involves a Bi(III)/Bi(V) redox cycle. nih.govacs.org In this cycle, the Bi(III) species undergoes transmetalation with an organometallic reagent (like a boronic acid in Suzuki-type couplings) to form an arylbismuth(III) intermediate. This is followed by oxidation to a Bi(V) species and subsequent reductive elimination to yield the coupled product and regenerate the Bi(III) catalyst. nih.govacs.orgnih.gov

Allylic Substitution Reactions

The specific application of this compound in catalytic allylic substitution reactions is not well-documented. However, related research has demonstrated the potential of bismuth(III) complexes in catalyzing the allylic C(sp³)–H functionalization of olefins. nih.gov This type of reaction proceeds through the formation of an allylbismuth intermediate, which then reacts with an electrophile. nih.gov This indicates a plausible, though not yet explicitly demonstrated, role for this compound or its derivatives in facilitating allylic substitutions, an area that warrants further investigation.

Arylation Reactions

This compound derivatives have proven to be highly effective reagents for the arylation of carbon, nitrogen, and oxygen nucleophiles. These reactions often proceed with high regioselectivity and under mild conditions. nih.gov

C-Arylation Protocols

Pentavalent derivatives of this compound, such as the corresponding diacetate and dichloride, are effective reagents for the C-arylation of soft carbon nucleophiles. These reactions are typically performed under basic conditions. nih.govlookchem.com The process involves the formation of a covalent bismuth-substrate intermediate, which then undergoes reductive ligand coupling to afford the final C-arylated product. nih.gov The presence of the ortho-methoxy group has been noted to influence the reactivity of triarylbismuth derivatives. lookchem.com

Research has shown that tris(2,4-dimethoxyphenyl)bismuth dichloride and other polymethoxylated derivatives can be used to arylate various C-nucleophiles. For example, the reaction of these organobismuth reagents with 2-methylcyclohexan-1,3-dione and 5,5-dimethylcyclohexan-1,3-dione (dimedone) in the presence of a base like N,N,N',N'-tetramethylguanidine (TMG) provides the corresponding α-arylated products in good to high yields. nih.gov

Table 1: C-Arylation of β-Dicarbonyl Compounds with Tris(polymethoxyphenyl)bismuth Derivatives Data sourced from a study on the reactivity of tris(polymethoxyphenyl)bismuth derivatives. nih.gov

| Organobismuth Reagent | Substrate | Product | Yield (%) |

|---|---|---|---|

| Tris(2,4-dimethoxyphenyl)bismuth dichloride | 2-Methylcyclohexan-1,3-dione | 2-(2,4-Dimethoxyphenyl)-2-methylcyclohexane-1,3-dione | 75 |

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | 2-Methylcyclohexan-1,3-dione | 2-(2,5-Dimethoxyphenyl)-2-methylcyclohexane-1,3-dione | 82 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | 2-Methylcyclohexan-1,3-dione | 2-(2,4,6-Trimethoxyphenyl)-2-methylcyclohexane-1,3-dione | 91 |

| Tris(2,4-dimethoxyphenyl)bismuth dichloride | 5,5-Dimethylcyclohexan-1,3-dione | 2-(2,4-Dimethoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione | 85 |

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | 5,5-Dimethylcyclohexan-1,3-dione | 2-(2,5-Dimethoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione | 90 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | 5,5-Dimethylcyclohexan-1,3-dione | 2-(2,4,6-Trimethoxyphenyl)-5,5-dimethylcyclohexane-1,3-dione | 95 |

N-Arylation Methods

In the presence of a copper catalyst, this compound derivatives are effective for the N-arylation of amines. These reactions proceed under mild conditions and demonstrate good functional group tolerance. nih.gov The copper-catalyzed N-arylation of amines with triarylbismuth diacetates generally occurs under neutral conditions. lookchem.com

For instance, the N-arylation of aniline (B41778) and morpholine (B109124) with tris(polymethoxyphenyl)bismuth diacetates in the presence of a copper catalyst furnishes the corresponding N-aryl products in good yields. These reactions are typically carried out in dichloromethane (B109758) at room temperature. nih.gov

Table 2: Copper-Catalyzed N-Arylation of Amines with Tris(polymethoxyphenyl)bismuth Diacetates Data sourced from a study on the reactivity of tris(polymethoxyphenyl)bismuth derivatives. nih.gov

| Organobismuth Reagent | Amine | Product | Yield (%) |

|---|---|---|---|

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | Aniline | N-(2,5-Dimethoxyphenyl)aniline | 78 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | Aniline | N-(2,4,6-Trimethoxyphenyl)aniline | 85 |

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | Morpholine | 4-(2,5-Dimethoxyphenyl)morpholine | 75 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | Morpholine | 4-(2,4,6-Trimethoxyphenyl)morpholine | 80 |

O-Arylation Techniques

Similar to N-arylation, the O-arylation of alcohols and phenols using this compound derivatives is typically achieved with copper catalysis under mild, neutral conditions. nih.govlookchem.com This method provides a selective route to aryl ethers.

The copper-catalyzed O-arylation of phenol (B47542) and benzyl (B1604629) alcohol with various tris(polymethoxyphenyl)bismuth diacetates proceeds efficiently to give the corresponding aryl ethers. The reactions are generally performed in dichloromethane at room temperature. nih.gov

Table 3: Copper-Catalyzed O-Arylation of Alcohols and Phenols with Tris(polymethoxyphenyl)bismuth Diacetates Data sourced from a study on the reactivity of tris(polymethoxyphenyl)bismuth derivatives. nih.gov

| Organobismuth Reagent | Alcohol/Phenol | Product | Yield (%) |

|---|---|---|---|

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | Phenol | (2,5-Dimethoxyphenoxy)benzene | 88 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | Phenol | (2,4,6-Trimethoxyphenoxy)benzene | 92 |

| Tris(2,5-dimethoxyphenyl)bismuth diacetate | Benzyl alcohol | 1-(Benzyloxy)-2,5-dimethoxybenzene | 70 |

| Tris(2,4,6-trimethoxyphenyl)bismuth diacetate | Benzyl alcohol | 2-(Benzyloxy)-1,3,5-trimethoxybenzene | 75 |

Asymmetric Synthesis Catalysis

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. While direct applications of chiral derivatives of this compound in asymmetric catalysis are not yet widely reported, the broader class of chiral bismuth compounds is emerging as a promising area of research. The incorporation of bismuth into established catalyst frameworks has been shown to modulate reactivity and, in some cases, enhance enantioselectivity.

A notable advancement involves the creation of chiral heterobimetallic bismuth-rhodium paddlewheel catalysts. researchgate.net These complexes, where one rhodium atom in a traditional dirhodium catalyst is replaced by bismuth, have been successfully applied in asymmetric cyclopropanation reactions. For instance, a Bi-Rh complex featuring N-phthalimido tert-leucine ligands catalyzed the cyclopropanation of styrene (B11656) derivatives with high enantioselectivity. researchgate.net Similarly, a chiral Bi-Rh catalyst with S-tert-butylsulphonylprolinate (S-TBSP) as the ligand demonstrated comparable, and sometimes slightly higher, enantioselectivity than its dirhodium counterpart in the cyclopropanation of various styrenes. acs.org

These findings highlight a key principle: the substitution of a rhodium atom for a bismuth atom alters the electronic properties of the catalyst, leading to a more electrophilic carbene complex. researchgate.netacs.org This modification can influence the catalyst's performance in asymmetric reactions. Although the reaction rates with Bi-Rh catalysts are generally slower than with their dirhodium analogs, the enantioselectivity is often maintained or improved. acs.org

Another example of asymmetric catalysis using a bismuth-based system is the hydroxymethylation of silyl (B83357) enolates. A chiral bismuth complex, prepared from bismuth triflate and a chiral ligand, effectively catalyzed the reaction with aqueous formaldehyde, yielding products with high enantioselectivities. rsc.org These examples underscore the potential of bismuth in designing novel chiral catalysts, suggesting a fertile ground for the future development of chiral catalysts derived from scaffolds like this compound.

Table 1: Asymmetric Cyclopropanation with Chiral Bismuth-Rhodium Catalysts This table summarizes the performance of a chiral Bi-Rh catalyst in the asymmetric cyclopropanation of styrene with a diazoacetate reagent.

| Entry | Styrene Derivative | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Styrene | RhBi(S-TBSP)₄ | 85 | 85 |

| 2 | 4-Methylstyrene | RhBi(S-TBSP)₄ | 82 | 89 |

| 3 | 4-Bromostyrene | RhBi(S-TBSP)₄ | 88 | 93 |

| 4 | 4-Nitrostyrene | RhBi(S-TBSP)₄ | 91 | 86 |

Data sourced from ACS Catalysis. acs.org

Heterocycle Synthesis

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient methods for their synthesis is of paramount importance. Bismuth catalysts, including this compound and its derivatives, have shown utility in the construction of various heterocyclic rings.

Formation of Nitrogen-Containing Heterocycles (e.g., Dihydropyrimidinones, Diindolylmethanes)

The Biginelli reaction, a multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant biological activities. While specific studies employing this compound for this reaction are limited, other simple bismuth salts have proven to be highly effective catalysts. Bismuth(III) chloride and bismuth subnitrate have been used to catalyze the Biginelli reaction, offering advantages such as excellent yields and shorter reaction times compared to the classical uncatalyzed method. capes.gov.brresearchgate.net These protocols demonstrate the capacity of the bismuth(III) ion to act as a Lewis acid, activating the carbonyl group of the aldehyde and facilitating the key C-N bond-forming steps of the reaction sequence. The success of these simple bismuth salts strongly suggests the potential for this compound to also catalyze this important transformation.

Table 2: Bismuth-Catalyzed Synthesis of Dihydropyrimidinones (Biginelli Reaction) This table shows the efficacy of different bismuth catalysts in the synthesis of dihydropyrimidinones.

| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O | Benzaldehyde | Ethyl Acetoacetate | Urea | 95 | 2.5 |

| Bi(NO₃)₃·5H₂O | 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Urea | 96 | 2.0 |

| BiCl₃ | 4-CH₃O-Benzaldehyde | Methyl Acetoacetate | Urea | 92 | 4.0 |

| BiCl₃ | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 89 | 5.0 |

Data sourced from Wiley Online Library and ResearchGate. capes.gov.brresearchgate.net

Synthesis of Other Heterocyclic Architectures

A direct and elegant application of this compound is in the synthesis of macrocyclic diesters. rsc.org In this transformation, the bismuth compound serves a dual purpose. It acts as a mild dehydrating agent to promote the esterification between a dicarboxylic acid anhydride (B1165640) and a glycol, and its sizable structure provides a template effect. This templating ability facilitates the intramolecular cyclization, favoring the formation of the desired macrocyclic 1:1 diester over competing oligomerization pathways. rsc.org The reaction is typically carried out by heating the three components in toluene, affording the macrocyclic esters in moderate to good yields. This method represents a powerful single-step approach to these challenging molecular architectures.

Table 3: Synthesis of Macrocyclic Diesters using this compound This table illustrates the synthesis of various macrocyclic diesters from dicarboxylic acid anhydrides and diols using this compound as a dehydrating agent and template.

| Diacid Anhydride | Glycol | Macrocyclic Diester Product | Yield (%) |

|---|---|---|---|

| Succinic anhydride | 1,6-Hexanediol | 1,8-Dioxacyclotetradecane-2,7-dione | 55 |

| Glutaric anhydride | 1,8-Octanediol | 1,10-Dioxacyclooctadecane-2,9-dione | 62 |

| Phthalic anhydride | 1,4-Butanediol | Dibenzo-1,8-dioxacyclododecane-9,12-dione | 48 |

| Phthalic anhydride | Triethylene glycol | Dibenzo-1,4,7,10-tetraoxacyclotetradecane-11,14-dione | 51 |

Data sourced from RSC Publishing. rsc.org

Lewis Acid Catalysis in Organic Transformations

The ability of this compound to act as a Lewis acid is fundamental to many of its catalytic applications. researchgate.net The bismuth(III) center, possessing vacant d-orbitals, can accept electron pairs from Lewis basic substrates, thereby activating them towards subsequent reactions. This Lewis acidity is a general feature of many bismuth(III) compounds and has been exploited in a variety of organic transformations. iwu.edu

The synthesis of macrocyclic diesters described previously is a prime example, where the Lewis acidic bismuth center likely coordinates to the carbonyl oxygen of the anhydride, facilitating nucleophilic attack by the glycol. rsc.org Beyond this, other bismuth(III) compounds like bismuth(III) chloride have been shown to be efficient Lewis acid catalysts for reactions such as the rearrangement of epoxides to carbonyl compounds and the Ferrier rearrangement of allylic glycols to form 2,3-unsaturated glycosides. iwu.edu These transformations rely on the ability of the bismuth catalyst to coordinate to oxygen-containing functional groups, promoting carbon-oxygen bond cleavage and subsequent rearrangement. The established Lewis acidity of various bismuth compounds provides a strong basis for the continued exploration of this compound and its derivatives in a wider array of Lewis acid-catalyzed processes.

Fluorination Reactions

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. As such, the development of new fluorination methods is of great interest. Bismuth-based catalysts are emerging as viable tools for C-F bond formation, often proceeding through a Bi(III)/Bi(V) redox cycle. Mechanistic studies, performed using density functional theory, suggest a plausible pathway where a Bi(III)-aryl species undergoes oxidative addition with an electrophilic fluorine source to generate a Bi(V) intermediate. nih.govrsc.org This high-valent species then undergoes reductive elimination to form the aryl-fluoride bond and regenerate the Bi(III) catalyst. nih.govrsc.org

Difluorocarbenation of Alkenes

A particularly novel application of bismuth catalysis in fluorination chemistry is the difluorocarbenation of alkenes and alkynes. digitellinc.com This transformation, which yields valuable 1,1-difluorocyclopropanes and 1,1-difluorocyclopropenes, is catalyzed by hypervalent trifluoromethyl bismuth complexes. These catalysts are thought to transfer a difluorocarbene (:CF₂) unit to the unsaturated substrate.

This catalytic process is notable for its ability to functionalize relatively electron-poor substrates, such as stilbene (B7821643) and cinnamate (B1238496) esters, which are often challenging substrates for traditional methods that rely on the generation of free difluorocarbene. digitellinc.com The use of hypervalent bismuth complexes provides an atom-economical and waste-minimal approach to these important fluorinated hydrocarbons, which have potential applications in the pharmaceutical, agrochemical, and materials science sectors. digitellinc.com This area of research highlights the unique reactivity of hypervalent bismuth compounds and opens new avenues for organofluorine chemistry.

Difluorocarbenation of Alkynes

The introduction of a difluoromethylene (-CF2-) group into organic molecules can significantly alter their physical, chemical, and biological properties. One of the key methods to achieve this is through the difluorocarbenation of unsaturated bonds, such as those in alkynes, to form gem-difluorocyclopropenes. While direct catalytic applications of this compound in the difluorocarbenation of alkynes are not extensively documented in peer-reviewed literature, the broader field of organobismuth catalysis provides a strong basis for its potential in this transformation.

Organobismuth(III) compounds are known to be effective catalysts for the difluorocarbenation of both alkenes and alkynes. digitellinc.comacs.orgunina.it The general mechanism is believed to involve the formation of a hypervalent bismuth intermediate. In a typical reaction, a difluorocarbene precursor, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), reacts with the bismuth catalyst. This process is thought to proceed through a non-redox, synchronous mechanism to generate a transient, highly reactive difluorocarbene (:CF2) species. acs.orgin-part.com This reactive intermediate then adds to the alkyne triple bond to yield the desired 1,1-difluorocyclopropene derivative.

The catalytic cycle is proposed to be highly efficient due to the reversible generation of the difluorocarbene, which minimizes side reactions and enhances atom economy. in-part.com The choice of ligands on the bismuth center can influence the catalyst's activity and selectivity. While specific studies on this compound are lacking, the electronic and steric properties of the 2-methoxyphenyl group could play a role in modulating the reactivity of the bismuth center.

Research on other organobismuth complexes has demonstrated the viability of this approach for a range of alkyne substrates, including those that are electron-poor, which can be challenging for other catalytic systems. digitellinc.comacs.org The mild reaction conditions and the low toxicity of bismuth compounds make this a promising area for further investigation, with this compound and its derivatives being plausible candidates for such catalytic applications. in-part.com

Polymerization Applications

Bismuth compounds have emerged as versatile and environmentally benign catalysts for a range of polymerization reactions. Their low toxicity compared to traditional heavy metal catalysts makes them attractive for the synthesis of polymers, especially for biomedical applications. mdpi.com While specific data on this compound in polymerization is not abundant, the catalytic activity of other bismuth compounds provides strong evidence for its potential in this field.

One of the most well-studied applications of bismuth catalysts is in the ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, to produce biodegradable polyesters. researchgate.net Bismuth triflate, for instance, has been shown to be an exceptionally reactive catalyst for the ROP of ε-caprolactone, even at room temperature. researchgate.net The polymerization is believed to proceed via a coordination-insertion mechanism. Bismuth carboxylates and alkoxides have also been successfully employed as catalysts in these reactions. digitellinc.comgoogle.com

In the realm of polyurethane synthesis, bismuth-based catalysts are being explored as non-toxic alternatives to the commonly used tin catalysts. mdpi.comgoogle.com Bismuth triflate has demonstrated high efficiency in catalyzing the reaction between isocyanates and polyols to form polyurethane foams. mdpi.com The high Lewis acidity and water solubility of bismuth triflate are considered beneficial for this application. mdpi.com Bismuth salts of carboxylic acids have also been patented for the preparation of polyurethane elastomers, highlighting their industrial potential. google.com

Furthermore, organobismuthines have been implicated in radical polymerization processes. Seminal work has shown that organobismuthine-mediated radical polymerization can proceed via a putative Bi(II) radical intermediate, showcasing a different mechanistic pathway for bismuth in polymerization. acs.org This opens up possibilities for the use of compounds like this compound in controlling radical polymerization reactions.

The following table summarizes the catalytic applications of various bismuth compounds in polymerization:

| Catalyst | Polymerization Type | Monomer(s) | Key Findings |

| Bismuth Triflate | Ring-Opening Polymerization | ε-Caprolactone | Highly reactive, even at 20°C. researchgate.net |

| Bismuth Triflate | Polyurethane Formation | Isocyanates, Polyols | Higher isocyanate conversion than stannous octoate. mdpi.com |

| Bismuth Carboxylates | Polyurethane Elastomer Synthesis | Polyols, Polyisocyanates | Relatively non-toxic and promote rapid polymerization. google.com |

| Bismuth Acetate | Ring-Opening Transesterification | Lactones | Promising non-toxic alternative to tin catalysts. digitellinc.com |

| Organobismuthines | Radical Polymerization | Various | Proceeds via a Bi(II) radical intermediate. acs.org |

Coordination Chemistry and Ligand Properties of Tris 2 Methoxyphenyl Bismuthine

Tris(2-methoxyphenyl)bismuthine as a Tridentate Chelating Ligand

The molecular structure of this compound suggests the potential for it to act as a tridentate chelating ligand. This arises from the possibility of intramolecular coordination of the oxygen atoms of the ortho-methoxy groups to the bismuth center. Such interactions would classify the ligand as a hemilabile system, where the weakly coordinating methoxy (B1213986) groups can reversibly bind to a metal center.

While direct experimental evidence for the tridentate chelation of this compound in its free state or in a wide range of complexes is not extensively documented, structural studies of its polymorphs provide valuable insights. X-ray diffraction analysis of a trigonal polymorph of this compound reveals specific C-Bi bond distances and C-Bi-C bond angles. mdpi.com In one of the two crystallographically distinct molecules, the bismuth atom lies on a three-fold axis of symmetry. mdpi.com

| Parameter | Molecule 1 (General Position) | Molecule 2 (On 3-fold Axis) |

|---|---|---|

| Bi-C Bond Distances (Å) | Bi1-C1A 2.22(2), Bi1-C1B 2.23(2), Bi1-C1C 2.24(2) | Bi2-C1D 2.24(2) (x3) |

| C-Bi-C Bond Angles (°) | C1A-Bi1-C1B 100.8(7), C1A-Bi1-C1C 100.2(7), C1B-Bi1-C1C 99.1(7) | C1D-Bi2-C1D' 100.1(8) (x3) |

The C-Bi-C bond angles are all less than the ideal tetrahedral angle of 109.5°, which is typical for triorganobismuthines and suggests a pyramidal geometry at the bismuth center with a stereochemically active lone pair of electrons. The proximity of the methoxy oxygen atoms to the bismuth center in the solid-state structure could indicate weak intramolecular interactions, a prerequisite for its potential as a tridentate ligand. The analogous tris(2-methoxyphenyl)phosphine ligand has been shown to exhibit intramolecular methoxy-O···Au interactions in its gold(I) halide complexes, lending credence to the possibility of similar behavior in the bismuth counterpart. scispace.comqut.edu.au

Formation of Stable Metal Complexes with this compound

The coordination chemistry of bismuth is extensive, with the Bi(III) oxidation state being the most common. Bismuth(III) complexes display a wide range of coordination numbers and geometries, often influenced by the sterically active 6s² lone pair. mudring.org While the coordination chemistry of many bismuth-containing ligands has been explored, the synthesis and characterization of stable metal complexes featuring this compound as a neutral ligand are not widely reported in the reviewed literature.

However, the general reactivity of triarylbismuthines suggests that this compound should be capable of forming complexes with various transition metals. Bismuth ligands are generally considered to be poor σ-donors with a relativistically contracted 6s lone pair. mdpi.com Despite this, the expansion of bismuth coordination chemistry to include ligation to paramagnetic 3d transition metal centers is an area of active research. mdpi.com The synthesis of bismuth(III) complexes with other multidentate ligands containing oxygen and nitrogen donor atoms is well-established, highlighting the affinity of bismuth for such functionalities. scbt.com Given the presence of the methoxy groups, it is plausible that this compound could form stable complexes, potentially with the assistance of the intramolecular oxygen donors stabilizing the metal-bismuth bond.

Interactions with Gold(I) Complexes and Aurophilic Interactions

The interaction of bismuthine (B104622) ligands with gold(I) centers is of particular interest due to the possibility of both direct Bi-Au coordination and the well-documented phenomenon of aurophilic interactions. Aurophilic interactions are weak, attractive forces between closed-shell gold(I) ions, with energies comparable to those of hydrogen bonds. researchgate.netnih.gov These interactions play a crucial role in the solid-state structures and photophysical properties of many gold(I) complexes. researchgate.net

While direct studies on complexes of this compound with gold(I) are scarce, the behavior of its phosphine (B1218219) analogue, tris(2-methoxyphenyl)phosphine, provides a valuable model. In gold(I) halide complexes of tris(2-methoxyphenyl)phosphine, significant intramolecular methoxy-O···Au interactions have been observed, which influence the conformation of the phenyl rings. scispace.comqut.edu.au This suggests that a this compound ligand could likewise engage in similar intramolecular interactions upon coordination to a gold(I) center.

Electronic Influence of the 2-Methoxyphenyl Groups on the Bismuth Center

The electronic properties of the bismuth center in this compound are significantly influenced by the three 2-methoxyphenyl substituents. The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance, while it is electron-withdrawing through induction. In the ortho position, both effects are at play and can influence the Lewis acidity of the bismuth center.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on a reaction center. While Hammett constants are well-established for meta and para substituents, their application to ortho substituents is more complex due to the proximity of the substituent to the reaction site, which can introduce steric and other through-space interactions. researchgate.netutc.edu The methoxy group is known to be an ortho,para-director in electrophilic aromatic substitution, which is a manifestation of its electron-donating character into the aromatic ring. researchgate.netresearchgate.net This electron-donating nature would be expected to decrease the Lewis acidity of the bismuth center compared to an unsubstituted triphenylbismuthine. However, the potential for intramolecular coordination of the methoxy oxygen to the bismuth could modulate this effect. Computational studies on related systems have shown that the choice of aryl substituents dramatically affects the electronic structure, including the energy of the LUMO, which is related to Lewis acidity. kg.ac.rs

Design and Synthesis of Novel Bismuthine-Based Ligands

The structural and electronic features of this compound make it a potential platform for the design and synthesis of novel multidentate ligands. The presence of three functionalizable aryl rings attached to a central bismuth atom offers a scaffold that can be modified to introduce additional donor atoms or to tune the steric and electronic properties of the resulting ligand.

The development of new polydentate ligands is a central theme in coordination chemistry, as the ligand architecture dictates the properties of the resulting metal complexes. While the direct use of this compound as a starting material for more complex ligands is not extensively reported, the general strategies for the synthesis of functionalized triarylbismuthines are applicable. These methods often involve the manipulation of functional groups on the aryl rings either before or after the formation of the triarylbismuthine.

For instance, the methoxy groups could be demethylated to yield hydroxyl groups, which could then be further functionalized. Alternatively, electrophilic aromatic substitution on the phenyl rings could introduce other coordinating groups. The goal of such synthetic efforts would be to create ligands with specific coordination pockets, tailored for particular metal ions or for applications in catalysis and materials science. The synthesis of structurally diverse scaffolds from triarylbismuth reagents has been demonstrated in the context of cross-coupling reactions, indicating the versatility of these compounds in organic synthesis.

Relativistic Effects on Bismuthine Ligand Behavior

As bismuth is a heavy element (Z = 83), relativistic effects play a crucial role in determining its chemical and physical properties. These effects arise from the high velocity of the inner-shell electrons, which approaches a significant fraction of the speed of light. This leads to a relativistic contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals.

For bismuth, the relativistic contraction of the 6s orbital leads to the well-known "inert pair effect," which makes the 6s electrons less available for bonding and stabilizes the +3 oxidation state over the +5 state. In the context of this compound as a ligand, relativistic effects have several important consequences:

Bi-C Bond Properties: Relativistic effects influence the length and strength of the Bi-C bonds.

Lewis Acidity: The energies of the frontier orbitals of the bismuthine, particularly the LUMO which is involved in its Lewis acidic behavior, are modified by relativistic effects.

Spin-Orbit Coupling: Bismuth exhibits strong spin-orbit coupling, which is a relativistic effect that arises from the interaction of an electron's spin with its orbital angular momentum. researchgate.netnih.gov This can have a profound impact on the electronic structure and photophysical properties of its complexes. researchgate.net In the context of coordination compounds, strong spin-orbit coupling from a heavy atom like bismuth can influence the properties of the metal center it is coordinated to.